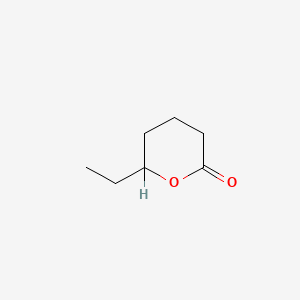

6-Ethyltetrahydro-2H-pyran-2-one

説明

Structure

3D Structure

特性

IUPAC Name |

6-ethyloxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-2-6-4-3-5-7(8)9-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVQYQDTHWLYHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10863148 | |

| Record name | 6-Ethyloxan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3301-90-4 | |

| Record name | δ-Heptalactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3301-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | delta-Heptalactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003301904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Ethyloxan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-ethyltetrahydro-2H-pyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.976 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .DELTA.-HEPTALACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZ5EZ8P4NT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for 6 Ethyltetrahydro 2h Pyran 2 One and Analogues

Established Synthetic Routes to Tetrahydropyran-2-ones

A variety of synthetic methods have been developed to construct the tetrahydropyran-2-one core. These range from total synthesis approaches to more direct oxidative and one-pot methodologies.

The total synthesis of natural products containing a δ-lactone moiety has driven the development of numerous synthetic strategies. nih.gov These approaches often involve multi-step sequences to build the carbon skeleton and introduce the required stereocenters before the final lactonization step. For instance, the synthesis of chiral δ-lactones with multiple contiguous stereocenters has been achieved through a sequence involving Evans' aldol (B89426) reactions, hydroxyl-directed cyclopropanation, methanolysis, and a mercury(II)-mediated cyclopropane (B1198618) ring-opening reaction for stereocontrol. bath.ac.uk While powerful, total synthesis can be lengthy and is often tailored to a specific complex target. General methods applicable to simpler analogues like 6-Ethyltetrahydro-2H-pyran-2-one are often sought for their efficiency.

Oxidative cleavage of cyclic ethers or diols presents a more direct route to lactones. A highly efficient method involves the oxidative cleavage of tetrahydropyran (B127337) (THP) alcohols to yield δ-lactones. nih.gov This reaction can be performed using catalytic amounts of pyridinium (B92312) chlorochromate (PCC) with periodic acid as the terminal oxidant. nih.gov Another approach involves the ozonolysis of alkenes. masterorganicchemistry.comlibretexts.org When an alkene is treated with ozone followed by an oxidative work-up, carbon-carbon double bonds are cleaved to form carbonyl compounds, and terminal carbons can be fully oxidized to carboxylic acids, which can then lead to lactone formation if a hydroxyl group is suitably positioned. libretexts.org The oxidative cleavage of indole (B1671886) δ-lactones using m-Chloroperbenzoic acid has also been reported, leading to the formation of spiroindolin-2-one γ-lactones, demonstrating the utility of oxidative cleavage in generating lactone structures. acs.org

Table 1: Examples of Oxidative Cleavage for Lactone Formation

| Starting Material | Reagents | Product Type | Citation |

| Tetrahydropyran alcohols | Catalytic PCC, Periodic Acid | δ-Lactones | nih.gov |

| Alkenes | 1. O₃; 2. Oxidative work-up | Carbonyls, Carboxylic Acids | libretexts.org |

| Indole δ-lactones | m-Chloroperbenzoic Acid | Spiroindolin-2-one γ-lactones | acs.org |

One-pot reactions offer significant advantages in terms of efficiency and sustainability by reducing the number of work-up and purification steps. A one-pot synthesis of 3-acylamino derivatives of various pyran-2-one systems has been developed. semanticscholar.org This procedure utilizes compounds with an activated methylene (B1212753) or methyl group, which react with a one-carbon unit like N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) and an N-acylglycine in acetic anhydride. semanticscholar.org While a specific one-pot sequence of acetalization, Tishchenko reaction, and lactonization for this compound is not prominently detailed in the provided context, such tandem processes are a cornerstone of modern synthetic strategy. For example, a domino protocol for synthesizing 2H-pyran-3-carbonitriles involves consecutive addition-elimination, intramolecular cyclization, and ring opening/closing sequences. acs.org Another example is the synthesis of 1,2-dihydropyridines from propargyl vinyl ethers, which can be achieved through a one-pot protocol involving rearrangement, condensation, and heterocyclization. acs.org

Enantioselective Synthesis of Chiral this compound and Derivatives

The synthesis of specific enantiomers of chiral molecules is of paramount importance, particularly in the pharmaceutical and flavor industries. Both biocatalytic and organocatalytic methods have emerged as powerful tools for the asymmetric synthesis of δ-lactones.

Biocatalysis utilizes enzymes to perform chemical transformations with high stereo- and regioselectivity under mild conditions. The synthesis of chiral δ-lactones has been successfully achieved using engineered carbonyl reductases. rsc.org For instance, a variant of carbonyl reductase from Serratia marcescens, SmCRM5, was developed through directed evolution. This engineered enzyme demonstrated high stereoselectivity (up to 99% enantiomeric excess) in the asymmetric synthesis of various γ- and δ-lactones. rsc.org Specifically, it converted 5-oxodecanoic acid to (R)-δ-decalactone with 99% ee. rsc.org Lactic acid bacteria (LAB) have also been shown to be effective in producing δ-lactones from vegetable oils, like grapeseed oil. nih.gov This involves the hydroxylation of fatty acids, a key step in lactone biosynthesis. nih.gov

Table 2: Biocatalytic Synthesis of Chiral δ-Lactones

| Biocatalyst | Substrate | Product | Stereoselectivity (ee) | Citation |

| Engineered Carbonyl Reductase (SmCRM5) | 5-Oxodecanoic acid | (R)-δ-Decalactone | 99% | rsc.org |

| Lactic Acid Bacteria (LAB) | Grapeseed Oil (Linoleic Acid) | δ-Lactones | Not specified | nih.gov |

Organocatalysis employs small organic molecules to catalyze asymmetric transformations, avoiding the use of metals. This field has provided numerous methods for the synthesis of chiral lactones. For instance, a copper(I)-catalyzed direct vinylogous aldol reaction (DVAR) of β,γ-unsaturated esters with various aldehydes provides access to chiral α,β-unsaturated δ-lactones with high enantioselectivity. organic-chemistry.org This method is notable for its one-pot nature for certain substrates and its tolerance of a wide range of functional groups. organic-chemistry.org Another approach utilizes thiourea-based organocatalysts for enantioselective S-H insertion reactions, although the enantioselectivity achieved in the specific example provided was moderate (up to 50% ee). dcu.ie The asymmetric synthesis of 2,6-disubstituted-4-methylene tetrahydropyrans can be achieved via a catalytic asymmetric allylation of an aldehyde followed by a TMSOTf-promoted annulation with a second aldehyde, leading to cis-tetrahydropyrans. nih.gov

Asymmetric Intramolecular Oxa-Michael Cyclization Strategies

Asymmetric intramolecular oxa-Michael additions represent a powerful strategy for the enantioselective synthesis of chiral cyclic ethers, including tetrahydropyranones. acs.org This approach involves the cyclization of a substrate containing both a nucleophilic hydroxyl group and an electrophilic α,β-unsaturated ester or amide moiety. nih.gov The challenge in these reactions often lies in the lower nucleophilicity of alcohols compared to other heteroatoms like nitrogen or sulfur, and the potential for the retro-Michael reaction to cause racemization of the product. acs.org

To overcome these challenges, various catalytic systems have been developed. Bifunctional catalysts, which possess both a Brønsted base and a hydrogen-bond donor motif, have proven particularly effective. nih.gov For instance, bifunctional iminophosphorane (BIMP) catalysts have been shown to facilitate the enantioselective intramolecular oxa-Michael reaction of alcohols to tethered, low-electrophilicity Michael acceptors. These catalysts enhance the Brønsted basicity, enabling the activation of less reactive secondary and tertiary alcohols. acs.orgnih.gov The modularity and tunability of these catalysts allow for a broad reaction scope, leading to the synthesis of substituted tetrahydropyrans with high yields and enantiomeric ratios. nih.gov

Computational studies have provided insight into the mechanism of these reactions, revealing that the enantioselectivity arises from favorable intermolecular hydrogen bonds between the catalyst and the substrate, which induce stabilizing electrostatic and orbital interactions. acs.org Cinchona alkaloids have also been employed as catalysts for oxa-Michael cyclizations, with studies indicating the importance of the alkaloid's hydroxyl group in the reaction mechanism. acs.org Furthermore, chiral Brønsted acids, such as binol-based phosphoric acids, have been utilized to catalyze the intramolecular oxa-Michael reaction of oxo-Michael substrates, providing a novel approach to asymmetric synthesis. frontiersin.org

The effectiveness of these catalytic systems is demonstrated by their ability to facilitate reactions that were previously difficult, achieving high yields and enantioselectivities in significantly reduced reaction times. nih.gov The resulting enantioenriched tetrahydropyranones are valuable building blocks for the synthesis of complex, biologically active molecules and natural products. acs.orgnih.gov

Remote Control in Asymmetric Synthesis via Cooperative Catalysis

Cooperative multicatalysis has emerged as a powerful strategy in asymmetric synthesis, enabling reactions that are difficult to achieve with a single catalyst. nih.gov This approach often involves the synergistic action of a transition metal catalyst and a chiral Brønsted acid. nih.gov In the context of tetrahydropyranone synthesis, cooperative catalysis can be employed to achieve remote control over stereoselectivity.

One prominent example is the palladium-catalyzed asymmetric Tsuji-Trost allylation of aldehydes. nih.gov In this system, a secondary amine acts as an organocatalyst to activate the aldehyde as an enamine. This enamine then adds to a palladium-allylic species, which is generated through the protonation of an allylic alcohol by a chiral BINOL-phosphoric acid. nih.gov Density Functional Theory (DFT) computations have been instrumental in elucidating the mechanism of such reactions. These studies have shown that the chiral phosphate (B84403) often acts as a counterion in the stereocontrolling step, rather than as a conventional ligand. nih.gov This understanding of the catalyst's role is crucial for rational catalyst design and optimization.

Recent advancements have also focused on the direct functionalization of C-H bonds to construct lactones. acs.org Transition metal-catalyzed C-H activation has enabled the direct functionalization of unactivated C-H bonds using native coordinating functionalities like carboxylic acids, without the need for harsh reaction conditions. acs.org For instance, palladium-catalyzed C(sp³)–H activation of aliphatic acids, using specialized ligands, can lead to the formation of key palladacycle intermediates that undergo further reactions to yield diverse lactone products. acs.org

The development of these cooperative catalytic systems allows for the synthesis of complex chiral molecules with high levels of stereocontrol, opening up new avenues for the efficient construction of valuable organic compounds.

Sustainable and Atom-Economical Synthetic Approaches for Tetrahydropyranones

In recent years, there has been a significant shift towards the development of sustainable and atom-economical synthetic methods in organic chemistry. This is particularly relevant for the synthesis of tetrahydropyranones, given their industrial importance.

Carbon Dioxide (CO2)-Derived Lactone Platforms for Polymer Synthesis

Carbon dioxide (CO₂) is an attractive C1 building block for organic synthesis due to its abundance, non-toxicity, and renewability. mdpi.com However, its thermodynamic stability and kinetic inertness present significant challenges for its utilization. mdpi.com Despite these challenges, the catalytic conversion of CO₂ into valuable chemicals, such as lactones, is a promising strategy for sustainable chemistry. nih.gov

The telomerization of 1,3-butadiene (B125203) with CO₂ is a well-established method for producing δ-lactones, specifically 3-ethylidene-6-vinyltetrahydro-2H-pyran-2-one (EVP). researchgate.netresearchgate.net This reaction provides an efficient route for converting a sustainable carbon feedstock into a highly functionalized monomer that can be used in polymer synthesis. nih.govresearchgate.net The resulting lactone contains a six-membered ring and two C=C double bonds, making it a versatile platform for various polymerization strategies, including radical, coordination, conjugate addition, ring-opening, and olefin metathesis chemistries. researchgate.net

The use of CO₂ as a feedstock for producing such lactone platforms offers a sustainable alternative to traditional petrochemical-based routes. rsc.org The resulting polymers can possess a wide range of properties, including degradability, responsiveness, and recyclability, making them suitable for a variety of applications. researchgate.net

Transition Metal-Catalyzed (e.g., Palladium-Catalyzed) Telomerization Reactions

Palladium-catalyzed telomerization reactions are a cornerstone of atom-economical synthesis, allowing for the combination of two molecules of a diene with a nucleophile to form valuable intermediates. sbcat.org The telomerization of 1,3-butadiene with carbon dioxide, catalyzed by palladium complexes, has been extensively studied for the synthesis of δ-lactones. researchgate.netdigitellinc.com This reaction is considered a green process due to its 100% atom efficiency. researchgate.net

The mechanism of this palladium-catalyzed reaction is complex and has been the subject of detailed mechanistic studies. digitellinc.comresearchgate.net The process involves the coordination of two butadiene molecules to a palladium center, followed by oxidative C-C coupling to form a C8-chain intermediate. researchgate.net The subsequent steps, including the crucial C-O bond formation and final alkene isomerization, have been elucidated through DFT studies, revealing a more intricate pathway than originally proposed. digitellinc.com These insights are critical for designing more efficient and selective catalysts.

The choice of ligand for the palladium catalyst plays a significant role in the yield and selectivity of the lactone product. osti.gov By optimizing the catalyst system and reaction conditions, high turnover numbers and selectivities for the desired δ-lactone can be achieved. uab.cat This method provides a highly efficient route to functionalized tetrahydropyranones from readily available starting materials.

Pyridinium Chlorochromate (PCC)-Catalyzed Processes

Pyridinium chlorochromate (PCC) is a well-known oxidizing agent used for the conversion of alcohols to carbonyl compounds. wikipedia.orgmasterorganicchemistry.com It is particularly useful for the selective oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids. organicchemistrytutor.comlibretexts.org PCC is prepared by the reaction of chromium trioxide with pyridine (B92270) and hydrochloric acid. numberanalytics.com

In the context of lactone synthesis, PCC can be used to oxidize diols to the corresponding lactones. nih.govyoutube.com The reaction is typically carried out in an anhydrous organic solvent like dichloromethane (B109758) (DCM) to prevent over-oxidation. organicchemistrytutor.com The mechanism involves the formation of a chromate (B82759) ester intermediate, followed by a hydride transfer to form the carbonyl group. numberanalytics.comnumberanalytics.com

PCC has also been employed in more complex oxidative transformations. For instance, a PCC-catalyzed process involving the oxidative cleavage of an α-bromomethyl-tetrahydrofuran bond has been reported to yield a γ-lactone functionality. mdpi.com In some cases, PCC is used in catalytic amounts in the presence of a co-oxidant like periodic acid (H₅IO₆). mdpi.comorganic-chemistry.org The active oxidizing species in such systems is believed to be a chlorochromatoperiodate. mdpi.com

While effective, it is important to note that chromium(VI) compounds are toxic and must be handled with care. organic-chemistry.org

Mechanistic Investigations of Tetrahydropyranone Formation Reactions

Understanding the reaction mechanisms involved in the formation of tetrahydropyranones is crucial for optimizing existing synthetic methods and developing new, more efficient strategies.

Mechanistic studies of asymmetric intramolecular oxa-Michael cyclizations have utilized computational methods, such as DFT, to elucidate the role of the catalyst and the origins of stereoselectivity. acs.orgnih.gov These studies have highlighted the importance of a network of hydrogen bonds between the catalyst and substrate in stabilizing the transition state and dictating the stereochemical outcome. nih.gov

For palladium-catalyzed telomerization reactions that produce δ-lactones from butadiene and CO₂, DFT studies have been instrumental in mapping out the complex reaction pathway. digitellinc.comresearchgate.net These investigations have revealed that the final alkene isomerization step has the highest energy barrier and may require the involvement of an adventitious water molecule. digitellinc.com Such insights are vital for the rational design of improved catalysts and ligands.

In palladium-catalyzed C-H lactonization reactions , mechanistic investigations have revealed unconventional pathways. For example, in the lactonization of certain aromatic carboxylic acids, a stepwise intramolecular SN2 nucleophilic substitution mechanism has been proposed, with the C-O bond formation being the rate-limiting step. nih.gov This is in contrast to the more commonly proposed reductive elimination from a Pd(IV) intermediate. uni-kiel.dedatapdf.com The presence of specific interactions, such as η³-(π-benzylic)–Pd and cation-oxygen interactions, have been identified as critical factors controlling the reaction's outcome and selectivity. nih.gov

The mechanism of PCC oxidation to form lactones from diols proceeds through the formation of a chromate ester. libretexts.orgnumberanalytics.com The reaction is an elimination process where a C-O single bond is converted to a C-O double bond, facilitated by the good leaving group ability of the chromium species. libretexts.org In more complex PCC-catalyzed oxidative cleavages, the involvement of a cyclic chlorochromatoperiodate diester intermediate has been hypothesized. mdpi.com

The following table provides a summary of the catalysts and key mechanistic features for the discussed synthetic approaches.

| Synthetic Approach | Catalyst/Reagent | Key Mechanistic Features |

| Asymmetric Intramolecular Oxa-Michael Cyclization | Bifunctional Iminophosphorane (BIMP) Catalysts, Cinchona Alkaloids, Chiral Phosphoric Acids | Hydrogen-bond network, Synergistic activation of nucleophile and electrophile |

| Palladium-Catalyzed Telomerization | Palladium complexes with various phosphine (B1218219) ligands | Oxidative coupling of dienes, Nucleophilic attack of CO₂, Isomerization |

| Pyridinium Chlorochromate (PCC)-Catalyzed Processes | Pyridinium Chlorochromate (PCC), often with a co-oxidant (e.g., H₅IO₆) | Formation of chromate ester, Hydride transfer, Oxidative cleavage |

| Palladium-Catalyzed C-H Lactonization | Palladium(II) catalysts with specialized ligands | C-H activation, Formation of palladacycle intermediate, Reductive elimination or SN2-type C-O bond formation |

Chemical Reactivity and Derivatization of 6 Ethyltetrahydro 2h Pyran 2 One

Polymerization and Copolymerization Studies

The strained ester bond in the cyclic structure of 6-Ethyltetrahydro-2H-pyran-2-one allows it to serve as a monomer in various polymerization reactions, most notably ring-opening polymerization.

Ring-opening polymerization (ROP) is the most prominent polymerization method for lactones, proceeding via cationic, anionic, or coordination-insertion mechanisms to produce aliphatic polyesters. nih.gov The polymerization of δ-lactones like δ-valerolactone is well-established and serves as an excellent model for the behavior of its 6-ethyl derivative. rsc.org The reaction is typically initiated by nucleophiles such as alcohols in the presence of a catalyst. A wide array of catalysts, including organocatalysts like diphenyl phosphate (B84403) (DPP) and binary systems such as benzoheterocyclic urea/MTBD, as well as metal-based catalysts (e.g., tin, aluminum, copper complexes), are effective for this transformation. rsc.orgnsf.govnih.gov

The process involves the nucleophilic attack of the initiator on the carbonyl carbon of the lactone, leading to the cleavage of the acyl-oxygen bond and the opening of the ring. The resulting hydroxy-terminated species then acts as the nucleophile for the next monomer, propagating the polymer chain. The polymerization is an equilibrium process, and the thermodynamics, particularly the ring strain of the monomer, play a crucial role. nih.govnsf.gov Studies on substituted δ-valerolactones have shown that the degree of substitution affects both the enthalpy (ΔH°p) and entropy (ΔS°p) of polymerization. nsf.govrsc.org For instance, the successful ROP of a disubstituted δ-valerolactone, β-acetoxy-δ-methylvalerolactone, demonstrates that even sterically hindered lactones can be polymerized, although the kinetics may be slower compared to unsubstituted analogs. nsf.gov

| Monomer | ΔH°p (kJ mol⁻¹) | ΔS°p (J mol⁻¹ K⁻¹) | Reference |

|---|---|---|---|

| δ-Valerolactone | -16 | -54 | nsf.gov |

| β-Methyl-δ-valerolactone | -22 | -71 | nsf.gov |

| δ-Methyl-δ-valerolactone | -21 | -75 | nsf.gov |

| β-Acetoxy-δ-methylvalerolactone | -25 | -81 | nsf.gov |

The saturated tetrahydropyranone ring of this compound is not susceptible to direct radical polymerization, as it lacks the requisite unsaturation that typically participates in such reactions. libretexts.orglibretexts.org Radical polymerization proceeds via the addition of radical species across a carbon-carbon double or triple bond in a chain-growth mechanism. libretexts.org

However, lactones can be incorporated into polymers via radical pathways if they are first modified to contain a polymerizable group, such as an exocyclic double bond. For example, α-methylene-δ-valerolactone (MVL) can undergo chemoselective ring-opening copolymerization with other lactones, leaving the vinyl group intact for subsequent modification. rsc.org Alternatively, such vinyl-substituted lactones can be homopolymerized or copolymerized with other alkenes through radical mechanisms. The initiation of such a process typically involves a radical initiator, like a peroxide or an azo compound, which generates a radical that attacks the double bond of the monomer, initiating the propagation of the polymer chain. libretexts.org

The copolymerization of polar monomers like lactones with non-polar olefins such as ethylene (B1197577) represents a significant challenge due to the differing polymerization mechanisms and catalyst requirements. However, advancements in catalyst design have made such transformations feasible. Coordination-insertion polymerization using late-transition metal catalysts, for instance, has been successfully applied to copolymerize ethylene with various polar vinyl monomers, including allyl derivatives. nih.gov

For a lactone like this compound to be copolymerized with ethylene, a sophisticated catalyst system capable of both ring-opening the lactone and polymerizing the olefin would be necessary. The mechanism would likely involve the coordination of both monomers to the metal center, followed by insertion into the growing polymer chain. While specific examples for δ-heptalactone are not prominent, DFT modeling has been extensively used to understand the coordination ROP mechanisms for various lactones, which provides a theoretical foundation for designing new catalysts for such copolymerizations. nih.gov The goal of these copolymerizations is to produce functionalized polyolefins, incorporating the ester functionalities from the lactone to modify the properties of the resulting polymer.

Cross-Linking and Network Polymer Synthesis via Thiol-Ene Reactions

Thiol-ene chemistry is a highly efficient "click" reaction that involves the addition of a thiol (R-SH) across a carbon-carbon double bond (an ene), typically initiated by radicals or light. nih.gov This reaction is widely used to form cross-linked polymer networks.

The saturated structure of this compound precludes its direct participation in thiol-ene reactions. However, polyesters derived from this lactone can be readily designed for subsequent cross-linking. This can be achieved in two primary ways:

Copolymerization with an unsaturated lactone: this compound can be copolymerized via ROP with a lactone monomer that contains an "ene" functionality. The resulting linear copolymer will have pendant or in-chain double bonds available for post-polymerization cross-linking with a multifunctional thiol. researchgate.nettue.nl

Post-polymerization functionalization: A polyester (B1180765) synthesized from this compound can be chemically modified to introduce either thiol or ene groups. For example, a thiol-functionalized polyester can be synthesized and subsequently cross-linked by reacting it with a molecule containing multiple ene groups. rsc.org

The reaction proceeds via a radical chain mechanism where a thiyl radical adds to the ene, creating a carbon-centered radical. This radical then abstracts a hydrogen from another thiol molecule, forming the thioether product and regenerating a thiyl radical, which continues the chain. nih.gov This method allows for the creation of well-defined, degradable elastomeric materials from lactone-based precursors. rsc.org

Functionalization and Structural Modification of the Tetrahydropyranone Ring

Creating derivatives of this compound can be achieved either by synthesizing the ring with the desired functionality already in place or by modifying the pre-formed lactone.

Advanced synthetic methods allow for the construction of highly functionalized δ-lactones. These include copper-catalyzed enantioselective radical oxyfunctionalization of unsaturated carboxylic acids, which can introduce azide (B81097), sulfonyl, or aryl groups during the cyclization process. nih.govacs.org Another approach involves the functionalization of non-activated C(sp³)–H bonds of precursor molecules, which are then cyclized to form γ-lactones. researchgate.net Furthermore, ring-expansion reactions, such as the cyanide-catalyzed rearrangement of cyclic α-hydroxy-β-oxoesters, provide a route to substituted δ-valerolactone derivatives. organic-chemistry.orgorganic-chemistry.org

Once the tetrahydropyranone ring is formed, its modification can be challenging. However, reactions are possible at the α-carbon to the carbonyl group through the formation of an enolate intermediate. This allows for the introduction of various electrophiles at this position. Additionally, functional groups introduced during the synthesis can be further transformed. For example, an azide group on the lactone ring can be reduced to an amine, which can then be protected or used in further reactions. nih.govacs.org

Transformations Leading to Novel Heterocyclic Systems

The ester bond in the this compound ring makes it a valuable precursor for the synthesis of other heterocyclic systems. The fundamental reaction involves nucleophilic attack at the carbonyl carbon, leading to ring-opening. The resulting intermediate, which contains a terminal hydroxyl group and a derivative of the nucleophile, can then undergo a subsequent intramolecular cyclization to form a new ring.

A key example of this transformation is the synthesis of substituted piperidin-2-ones (δ-lactams). The reaction of a δ-lactone with an amine (R-NH₂) or ammonia (B1221849) initially forms a 5-hydroxy amide. This intermediate can then cyclize, with the elimination of water, to yield the corresponding N-substituted or unsubstituted δ-lactam. A documented instance involves the palladium-catalyzed hydrogenation of an azide-functionalized δ-lactone, which reduces the azide to an amine and triggers a spontaneous translactamization cascade to afford the chiral δ-lactam. nih.govacs.org Similarly, reactions with hydrazine (B178648) or substituted hydrazines would open the ring to form a 5-hydroxy hydrazide, which could subsequently cyclize to form derivatives of 1,2-diazepan-3-one. These transformations highlight the utility of δ-lactones as synthons for accessing a variety of larger and nitrogen-containing heterocyclic structures.

Biological and Pharmacological Research of 6 Ethyltetrahydro 2h Pyran 2 One and Its Analogues

Analgesic and Anti-inflammatory Activities

Research into a derivative of 6-Ethyltetrahydro-2H-pyran-2-one, specifically ((2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) methanol (B129727) (LS20), has demonstrated notable analgesic and anti-inflammatory effects. benthamdirect.comnih.gov The development of new drugs with these properties is crucial due to the adverse effects associated with commonly used opioids and nonsteroidal anti-inflammatory drugs. benthamdirect.comnih.gov

In Vivo Evaluation Models of Antinociception and Anti-inflammation

The analgesic and anti-inflammatory potential of the tetrahydropyran (B127337) derivative LS20 was assessed in male Swiss mice using established in vivo models. benthamdirect.comnih.gov

Antinociception (Pain Relief) Models:

Acetic Acid-Induced Abdominal Writhing: This model induces visceral pain, and the compound's ability to reduce the number of writhes indicates its analgesic effect. The LS20 compound demonstrated a positive effect in this test. benthamdirect.comnih.gov

Formalin Test: This test assesses the response to both acute and persistent pain. The compound was effective in this model as well. benthamdirect.comnih.gov

Tail-Flick Test: This model measures the response to a thermal pain stimulus, and the compound showed an effect, suggesting centrally mediated analgesia. benthamdirect.comnih.gov

Anti-inflammatory Models:

Paw Edema: The compound exhibited an antiedematogenic effect, reducing swelling in the paw. nih.gov

Air Pouch Model: This model allows for the evaluation of leukocyte migration and the production of inflammatory mediators. The compound was shown to reduce both in this model. benthamdirect.comnih.gov

These findings from various in vivo models provide a strong basis for the analgesic and anti-inflammatory potential of this class of compounds.

Elucidation of Mechanism of Action: Involvement of the Opioid System

Further investigation into the mechanism behind the antinociceptive effects of the LS20 compound has pointed towards the involvement of the opioid system. benthamdirect.comnih.gov Opioid drugs typically produce analgesia by acting on opioid receptors in the nervous system, which leads to the inhibition of neurotransmitter release and the activation of descending inhibitory pain pathways. tg.org.au

In studies with the LS20 compound, the prior administration of both selective and non-selective opioid antagonists was found to reverse its antinociceptive effect in the tail-flick test. benthamdirect.comnih.gov This reversal strongly suggests that the compound exerts its analgesic properties, at least in part, by interacting with the opioid system. benthamdirect.comnih.gov The binding of opioids to their receptors can lead to the opening of potassium channels and the inhibition of calcium channels, which hyperpolarizes neurons and reduces their excitability, thus blocking pain transmission. vt.eduyoutube.com

Modulation of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) and Leukocyte Migration

The anti-inflammatory action of the LS20 compound is linked to its ability to modulate key components of the inflammatory response. Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play a significant role in initiating and sustaining inflammation. mdpi.com

In the air pouch inflammation model, the LS20 compound was observed to decrease the migration of leukocytes to the site of inflammation. nih.gov Leukocyte migration is a critical step in the inflammatory process, directed by chemical signals known as chemokines. nih.govekb.eg Furthermore, the compound reduced the production of the pro-inflammatory cytokines TNF-α and IL-6. benthamdirect.comnih.gov Cell culture studies also confirmed that LS20 could decrease the cellular production of TNF-α and IL-6 while maintaining cell viability. benthamdirect.comnih.gov This indicates that the anti-inflammatory effect is achieved by inhibiting the production of these key signaling molecules. benthamdirect.comnih.gov

Antimicrobial and Antifungal Efficacy

Analogues of this compound, such as 6-pentyl-2H-pyran-2-one (6PP), have been investigated for their effectiveness against various plant pathogens.

Activity against Phytopathogenic Oomycetes

The compound 6-pentyl-2H-pyran-2-one (6PP), a secondary metabolite, has demonstrated significant activity against the oomycete Peronophythora litchii, the pathogen responsible for litchi downy blight. mdpi.comnih.gov This disease causes substantial losses in litchi crops, both in the field and during storage. mdpi.com Studies have shown that 6PP can significantly inhibit the growth and sporangial germination of P. litchii. nih.gov Electron microscopy has revealed that 6PP causes severe damage to the cellular and intracellular structures of the pathogen. nih.gov

Regulatory Mechanisms of Fungal Pathogenesis and Growth Inhibition

Research into the mechanism of action of 6PP against P. litchii has focused on its interaction with key cellular pathways. mdpi.com Transcriptomic analysis of P. litchii treated with 6PP revealed significant changes in the expression of genes related to the Target of Rapamycin (TOR) pathway. mdpi.com The TOR pathway is a crucial regulator of cellular growth, metabolism, and survival in fungi. mdpi.com

Specifically, 6PP treatment led to the upregulation of TOR pathway-related genes, including those for Cytochrome C and the transcription factor PlYY1. mdpi.com Conversely, genes that negatively regulate the TOR pathway were downregulated. mdpi.com Further experiments, including gene deletion studies, confirmed that the activation of PlYY1 by 6PP plays a positive role in regulating TOR-related responses, which in turn affects the vegetative growth and virulence of P. litchii. mdpi.com These findings suggest that 6PP disrupts the normal regulation of the TOR pathway, leading to the inhibition of fungal growth and pathogenesis. mdpi.com

Investigation of Molecular Targets (e.g., TOR Pathway)

Research into the molecular targets of pyran-2-one analogues has revealed interactions with key cellular signaling pathways. For instance, the analogue 6-pentyl-2H-pyran-2-one (6PP) has been shown to influence the Target of Rapamycin (TOR) pathway in the pathogenic oomycete Peronophythora litchii. mdpi.com Transcriptomic analysis of P. litchii treated with 6PP indicated a significant upregulation of genes related to the TOR pathway, including PlCytochrome C and the transcription factor PlYY1. mdpi.com Conversely, genes that negatively regulate the TOR pathway, such as PlSpm1 and PlrhoH12, were downregulated. mdpi.com These findings suggest that 6PP may exert its effects by modulating the expression of genes within the TOR pathway, thereby impacting cellular growth and virulence. mdpi.com

Anticancer and Antiproliferative Properties

Analogues of this compound have demonstrated cytotoxic effects against various tumor cell lines. Tetrahydronaphthalene-cored compounds, which can be synthesized from 2H-pyran-2-ones, are known for their anti-tumor activities. mdpi.com A specific derivative, a 6-acrylic phenethyl ester-2-pyranone compound, exhibited significant inhibitory effects on the proliferation of colorectal cancer (CRC) cells. nih.gov This compound showed a markedly lower IC50 value in CRC cells compared to the normal human colonic epithelial cell line NCM460, indicating a degree of selectivity in its cytotoxic action. nih.gov

Table 1: Cytotoxicity of 6-acrylic phenethyl ester-2-pyranone derivative

| Cell Line | Description | Effect |

|---|---|---|

| Colorectal Cancer (CRC) cells | Human colon cancer cells | Inhibition of proliferation |

The anticancer activity of pyran-2-one analogues is often linked to the induction of apoptosis, or programmed cell death. The 6-acrylic phenethyl ester-2-pyranone derivative was found to induce apoptosis in colorectal cancer cells in a dose-dependent manner. nih.gov This process is mediated through the PI3K/Akt/FoxO1 and NF-κB signaling pathways. nih.gov Furthermore, this compound was observed to arrest the cell cycle at the G2/M phase by regulating the MAPKs (ERK1/2 and p38) pathway. nih.gov The induction of apoptosis is a crucial mechanism for eliminating cancer cells, and the ability of these compounds to trigger this process highlights their therapeutic potential. mdpi.com

Molecular Mechanisms of Biological Action

The biological activity of this compound analogues can be attributed to their interaction with and inhibition of specific enzymes. The 6-acrylic phenethyl ester-2-pyranone derivative was identified as an inhibitor of the ATPase activity of GRP94 (Glucose-regulated protein 94), with an IC50 value of 1.45 ± 0.06 μM. nih.gov This inhibition of GRP94 is believed to trigger the regulation of the PI3K/Akt and MAPKs pathways, leading to the observed anticancer effects. nih.gov Another analogue, 6-pentyl-2H-pyran-2-one (6PP), has been shown to downregulate the expression of the ECHS1 gene at the transcriptional level and bind to the ECHS1 protein in Cylindrocarpon destructans. nih.gov This interaction is thought to induce autophagy in the fungal cells. nih.gov

Table 2: Enzyme Inhibition by Pyran-2-one Analogues

| Compound | Target Enzyme | Effect | Organism |

|---|---|---|---|

| 6-acrylic phenethyl ester-2-pyranone | GRP94 (ATPase activity) | Inhibition | Human (Colorectal Cancer) |

The modulation of signal transduction pathways through receptor binding is another key mechanism of action for these compounds. The 6-acrylic phenethyl ester-2-pyranone derivative, by inhibiting GRP94, modulates the PI3K/Akt and MAPKs signaling pathways, which are critical for cell survival and proliferation. nih.gov Similarly, 6-pentyl-2H-pyran-2-one's interaction with the TOR pathway in P. litchii involves the regulation of transcription factors and other signaling proteins, demonstrating its ability to modulate signal transduction. mdpi.com Protein-ligand binding analyses have confirmed stable affinities between the 6PP ligand and proteins such as PlYY1, PlCytochrome C, PlSpm1, and PlrhoH12. mdpi.com

Formation of Reactive Intermediates and Biomolecule Interactions

The metabolic fate of δ-lactones, such as this compound, is primarily dictated by the stability of the lactone ring. In aqueous environments, particularly under physiological conditions, the lactone ring is subject to hydrolysis, a reaction that is dependent on pH. inchem.org This process results in the formation of the corresponding open-chain hydroxycarboxylic acid. This hydrolysis can be a spontaneous process or catalyzed by enzymes, such as esterases, present in biological systems.

The primary intermediate formed from this compound is therefore the corresponding 5-hydroxyheptanoic acid. The stability of the δ-lactone ring is considerable, but in blood and other tissues, it is expected to rapidly hydrolyze. inchem.org Once the ring is opened, the resulting hydroxy fatty acid can enter into various metabolic pathways.

While specific studies on the reactive intermediates of this compound are not extensively documented, the metabolism of structurally similar compounds, like other aliphatic δ-lactones and fatty acids, provides insight into potential bioactivation pathways. The open-chain 5-hydroxyheptanoic acid can undergo further oxidation. For instance, it could be a substrate for alcohol dehydrogenases, leading to the formation of a keto acid. Further metabolism could proceed via pathways analogous to fatty acid β-oxidation.

Interactions with biomolecules would primarily occur following the formation of these more reactive species. The initial hydrolysis product, 5-hydroxyheptanoic acid, is less likely to be highly reactive. However, subsequent oxidation products, such as aldehydes or ketones, could potentially interact with nucleophilic sites on biomolecules like proteins and DNA. For example, aldehydes are known to form Schiff bases with amine groups on proteins.

It is important to note that the formation of highly reactive species from saturated δ-lactones is not a prominent metabolic route. The primary pathway is hydrolysis to the less reactive hydroxy acid, which can then be incorporated into normal fatty acid metabolism or conjugated for excretion. inchem.org

Structure-Activity Relationship (SAR) Studies for this compound Analogues

While comprehensive structure-activity relationship (SAR) studies specifically targeting this compound are limited in publicly available literature, valuable insights can be drawn from research on analogous δ-lactones and other pyranone derivatives. These studies help to elucidate the structural features that are critical for biological activity.

The chirality of the 6-position substituent has been shown to be a critical determinant of biological activity in related δ-lactones. For instance, the enantiomers of certain 6-substituted tetrahydropyran-2-ones can exhibit significantly different biological effects, underscoring the importance of stereochemistry in the interaction with biological targets. The (R)-enantiomer of 6-ethyl-tetrahydropyran-2-one has been utilized as a chiral building block in the synthesis of various natural products and biologically active compounds, highlighting the stereospecificity required for certain biological interactions. nih.gov

The following table summarizes general SAR observations from studies on various pyranone and lactone analogues:

| Structural Feature | Observation on Biological Activity |

| Substitution at C-6 | The nature, size, and stereochemistry of the substituent at the C-6 position significantly influence biological activity. Alkyl chains of varying lengths can modulate potency and selectivity. |

| Saturation of the Pyranone Ring | The presence of a saturated tetrahydropyran-2-one ring, as in this compound, generally leads to different biological profiles compared to unsaturated pyran-2-ones. Saturated lactones are often associated with flavor and fragrance properties, while unsaturated lactones can exhibit a broader range of pharmacological activities due to the reactivity of the double bond. |

| Lactone Ring Size | The size of the lactone ring (e.g., δ-lactone vs. γ-lactone) is a critical determinant of biological activity. δ-Lactones have a different conformational flexibility compared to other lactones, which affects their binding to biological targets. |

In studies of other pyranone derivatives, modifications at various positions on the ring have been shown to drastically alter biological effects, ranging from antimicrobial to anticancer activities. For example, the introduction of hydroxyl or aromatic groups can lead to new interactions with biological receptors. While these findings are not directly on this compound, they underscore the principle that even minor structural modifications to the pyranone scaffold can lead to significant changes in biological function.

Advanced Research Methodologies and Computational Studies

Spectroscopic Techniques for Structural Elucidation and Stereochemical Assignment

Spectroscopic methods are indispensable for the unambiguous identification and structural analysis of 6-ethyltetrahydro-2H-pyran-2-one. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography provide detailed insights into the molecule's connectivity, mass, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. For this compound, ¹H and ¹³C NMR are used to map the carbon skeleton and the placement of protons, providing definitive evidence for its δ-lactone structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays characteristic signals for the protons in the tetrahydropyran (B127337) ring and the ethyl substituent. The chemical shifts (δ) and coupling constants (J) provide information about the electronic environment and spatial relationship of neighboring protons. The proton on the chiral carbon (C6) adjacent to the ring oxygen typically appears as a multiplet, with its chemical shift and coupling pattern being highly sensitive to the ring conformation and stereochemistry.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule, confirming the presence of seven carbons for this compound. The most downfield signal corresponds to the carbonyl carbon (C2) of the lactone, typically appearing in the range of 170-180 ppm. The carbon attached to the ring oxygen (C6) also shows a characteristic downfield shift. The remaining aliphatic carbons of the ring and the ethyl group appear at higher fields. careerendeavour.com The precise chemical shifts can be influenced by the solvent and the presence of stereoisomers. nih.gov

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for unambiguous assignment of all proton and carbon signals, confirming the connectivity of the atoms within the molecule. nih.govoatext.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for δ-Lactones Note: This table provides typical chemical shift ranges for δ-lactones. Actual values for this compound may vary.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 (C=O) | - | 170 - 178 |

| C3 (-CH₂-) | 2.3 - 2.6 | 28 - 32 |

| C4 (-CH₂-) | 1.6 - 1.9 | 18 - 22 |

| C5 (-CH₂-) | 1.8 - 2.1 | 24 - 28 |

| C6 (-CH-) | 4.1 - 4.5 | 78 - 85 |

| C7 (-CH₂-CH₃) | 1.5 - 1.8 | 25 - 30 |

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, MS is crucial for confirming its molecular formula (C₇H₁₂O₂) and for monitoring its formation in synthetic reactions or its presence in natural extracts.

Under electron ionization (EI), δ-lactones exhibit characteristic fragmentation pathways. The molecular ion peak (M⁺) may be observed, though it can sometimes be weak. nist.gov A common fragmentation involves the loss of the alkyl side chain via alpha-cleavage. For this compound, this would result in a significant fragment from the loss of an ethyl radical (•CH₂CH₃). Other typical fragmentation patterns for cyclic esters include the loss of CO and CO₂, and rearrangements like the McLafferty rearrangement if the side chain is sufficiently long. oatext.com Analysis of these fragments helps to piece together the structure of the parent molecule. nist.govlibretexts.org

Table 2: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Mass-to-Charge Ratio (m/z) |

|---|---|

| [M+H]⁺ | 129.0910 |

| [M+Na]⁺ | 151.0729 |

| [M-H]⁻ | 127.0764 |

| [M+NH₄]⁺ | 146.1175 |

Data sourced from predicted values and may vary in experimental conditions.

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including the absolute configuration of chiral centers. nih.govnih.gov For a chiral molecule like this compound, which exists as (R) and (S) enantiomers, determining the absolute stereochemistry is vital, as different enantiomers can exhibit distinct biological activities.

While obtaining a suitable single crystal of an oil like this compound can be challenging, derivatization to a crystalline solid or co-crystallization techniques can be employed. mdpi.com The resulting crystal structure would provide unequivocal proof of the relative and absolute stereochemistry of the molecule, showing the conformation of the tetrahydropyran ring (e.g., chair or boat) and the orientation of the ethyl group. nih.gov

Computational Chemistry Approaches for Predictive Modeling

Computational chemistry provides powerful tools for predicting the properties and behavior of molecules, offering insights that can guide experimental work. For this compound, methods like molecular docking and QSAR analysis are valuable for understanding its potential biological activity.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govresearchgate.net This method is particularly useful for investigating how this compound might interact with biological targets, such as insect olfactory receptors or odorant binding proteins (OBPs). nih.govfrontiersin.orgmdpi.com

The process involves generating a 3D model of both the ligand (this compound) and the target protein. Docking algorithms then explore various possible binding poses of the ligand within the protein's binding site, calculating a scoring function for each pose to estimate the binding affinity. nih.gov These studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. nih.gov For instance, docking studies on similar insect repellents have identified key amino acid residues within the binding pockets of OBPs that are crucial for ligand recognition. nih.gov Such insights can help to explain the specificity of certain lactones for their target receptors and can guide the design of more potent analogues.

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov QSAR models can be used to predict the activity of new, untested compounds and to understand which molecular properties are most important for their biological effects.

To develop a QSAR model for the bioactivity of lactones like this compound, a dataset of structurally related compounds with known activities (e.g., insecticidal or repellent activity) is required. For each compound, a set of molecular descriptors is calculated, which are numerical representations of its structural, physicochemical, or electronic properties. These descriptors can include parameters related to size, shape, lipophilicity (e.g., logP), and electronic distribution. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity.

A robust QSAR model can be used to predict the activity of this compound and to guide the synthesis of new derivatives with potentially enhanced efficacy. For example, a QSAR study on insecticidal compounds could reveal that a specific alkyl chain length or a particular electronic feature is critical for activity.

Table 3: Chemical Compounds Mentioned

| Compound Name | Other Names | Molecular Formula |

|---|---|---|

| This compound | δ-Heptalactone | C₇H₁₂O₂ |

| (R)-6-Ethyltetrahydro-2H-pyran-2-one | (R)-δ-Heptalactone | C₇H₁₂O₂ |

| (S)-6-Ethyltetrahydro-2H-pyran-2-one | (S)-δ-Heptalactone | C₇H₁₂O₂ |

| δ-Lactone | - | Variable |

Pharmacophore Modeling for Drug Design

Pharmacophore modeling is a cornerstone of modern computer-aided drug design (CADD), defining the essential three-dimensional arrangement of molecular features necessary for a molecule to exert a specific biological activity. dergipark.org.trdovepress.com This approach is instrumental in the early stages of drug discovery for tasks like virtual screening to identify new potential drug candidates from large compound libraries. youtube.comresearchgate.net A pharmacophore model does not represent a real molecule or a specific chemical group but rather an abstract concept of common molecular interaction points, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. mdpi.com

The development of a pharmacophore model can follow two primary paths: ligand-based or structure-based. dergipark.org.tr Ligand-based pharmacophore modeling is employed when the 3D structure of the biological target is unknown, deriving a model from a set of known active ligands. dergipark.org.tr Conversely, the structure-based approach is used when the target's structure has been determined, allowing for the identification of key interaction points within the binding site. dovepress.com

For a compound like this compound, a pharmacophore model would be constructed by identifying its key chemical features. These include:

A Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the lactone ring is a prominent hydrogen bond acceptor.

Hydrophobic Features: The ethyl group and the aliphatic carbon chain of the pyran ring contribute to hydrophobic interactions.

These features can be mapped in 3D space to create a query for screening databases of chemical compounds. The goal is to find other molecules that, while potentially structurally different (an approach known as scaffold hopping), share the same pharmacophoric features and spatial arrangement, thus having a higher probability of binding to the same biological target. mdpi.com The quality and predictive power of a pharmacophore model are typically validated using metrics like enrichment factor, sensitivity, and specificity, often assessed with a receiver operating characteristic (ROC) curve. researchgate.net

| Pharmacophore Feature | Description | Relevance to this compound |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | An electronegative atom (typically O or N) that can form a hydrogen bond with a hydrogen bond donor. | The carbonyl oxygen in the lactone ring. |

| Hydrophobic (H) | A nonpolar region of a molecule that can engage in van der Waals interactions. | The ethyl substituent and the saturated carbon backbone. |

| Exclusion Volume | A region of space occupied by the molecule, defining its shape and size constraints for a binding site. | The overall volume of the molecule defines steric boundaries. |

Density Functional Theory (DFT) Calculations for Reactivity and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely applied in chemistry to predict and analyze molecular properties and reactivity. semanticscholar.orgrsc.org For this compound, DFT calculations can provide deep insights into its electronic characteristics and potential reaction pathways.

Commonly used DFT calculations involve a combination of an exchange-correlation functional, like B3LYP, and a basis set, such as 6-31G(d,p), to solve the Schrödinger equation approximately. semanticscholar.org These calculations begin with the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. semanticscholar.org

Key properties derived from DFT analysis include:

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps identify electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. semanticscholar.org For this compound, the MEP would show a region of negative potential around the carbonyl oxygen.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. scifiniti.com

Reactivity Descriptors: From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and electrophilicity index, which provide quantitative measures of the molecule's reactivity. mdpi.com

| DFT-Calculated Property | Description | Application to this compound |

|---|---|---|

| Geometry Optimization | Finds the lowest energy (most stable) 3D structure of the molecule. | Determines the precise bond lengths, bond angles, and conformation of the pyran ring. |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution on the molecular surface. | Identifies the nucleophilic carbonyl oxygen and potential electrophilic sites. |

| Frontier Molecular Orbitals (HOMO/LUMO) | Characterizes the electron-donating and electron-accepting capabilities. | Predicts reactivity in reactions like nucleophilic acyl substitution. |

| Global Reactivity Descriptors | Provides quantitative measures of electronegativity, hardness, and electrophilicity. | Quantifies the overall reactivity profile of the molecule. |

Molecular Dynamics (MD) Simulations for Solvent Interactions and Stability

To study this compound, an MD simulation would typically be set up by placing the molecule in a box of explicit solvent molecules, most commonly water, to mimic physiological conditions. semanticscholar.org The simulation would then be run for a specific duration, often on the nanosecond timescale, at a constant temperature and pressure. semanticscholar.org

Analysis of the MD trajectory can provide valuable insights:

Solvent Interactions: By analyzing the proximity and orientation of water molecules around the lactone, one can identify stable hydrogen bonds. Radial distribution functions (RDFs) can be calculated to determine the probability of finding a solvent molecule at a certain distance from a specific atom in the solute, providing a detailed picture of the solvation shell. semanticscholar.org

Conformational Stability: MD simulations can explore the different conformations that this compound can adopt in solution. By tracking parameters like root-mean-square deviation (RMSD), the stability of the initial conformation can be assessed over the course of the simulation.

Interaction Energies: The strength of the interaction between the solute and the solvent can be quantified by calculating the interaction energies, which include both van der Waals and electrostatic contributions. ornl.gov

This information is crucial for understanding the molecule's solubility, how it behaves in an aqueous environment, and its stability, which are critical factors in pharmaceutical development. researchgate.net

Hydrogen Bond Dissociation Energy (H-BDE) Analysis for Autoxidation Sensitivity

Autoxidation is a process of oxidation that occurs in the presence of oxygen and often involves free radicals. It can lead to the degradation of chemical compounds, which is a major concern in the pharmaceutical industry as it can result in the formation of potentially genotoxic impurities. mdpi.com The sensitivity of a molecule to autoxidation is closely related to the ease with which a hydrogen atom can be abstracted, a process that can be quantified by the C-H bond dissociation energy (BDE). semanticscholar.orgucsb.edu

The Hydrogen Bond Dissociation Energy (H-BDE) is the enthalpy change associated with the homolytic cleavage of a C-H bond to form a carbon-centered radical and a hydrogen atom. ucsb.edunist.gov A lower BDE value indicates a weaker bond, meaning the hydrogen atom is more easily abstracted, and the molecule is more susceptible to autoxidation. semanticscholar.org

Natural Occurrence and Biosynthetic Pathways of Tetrahydropyran 2 Ones

Isolation and Identification from Biological Sources (e.g., Microorganisms, Marine Organisms)

Tetrahydropyran-2-ones, particularly δ-lactones, are recognized as volatile organic compounds (VOCs) produced by various organisms, contributing to their aroma and chemical signaling. mdpi.comnih.gov Their presence is well-documented in fruits, dairy products, and especially in microorganisms.

Microbial Sources: Fungi are significant producers of lactones. For instance, various lactones are biosynthesized de novo by filamentous fungi and yeasts. researchgate.net The fungus Fusarium poae has been reported to produce γ-heptalactone, a structural isomer of δ-heptalactone. nih.gov Another fungus, Aspergillus nidulans, produces γ-heptalactone as a quorum-sensing molecule to regulate its own population density. The yeast Sporidiobolus salmonicolor is also known for its de novo biosynthesis of various lactones. researchgate.net While not a direct isolation of 6-ethyltetrahydro-2H-pyran-2-one, the production of the closely related 6-pentyl-2H-pyran-2-one by Trichoderma species is well-documented. nih.govresearchgate.netnih.gov This compound acts as a signaling molecule that can influence plant root development. nih.govresearchgate.net

Other Natural Sources: Beyond microorganisms, the structural isomer γ-heptalactone is found in a wide array of natural sources, including apricots, butter, cheese, milk, nectarines, and papayas. nih.govfragranceconservatory.com This wide distribution across different biological kingdoms suggests that the metabolic pathways leading to such lactones are relatively common.

Interactive Data Table: Natural Sources of Related Lactones

| Compound Name | Isomer of Target Compound | Found In |

| γ-Heptalactone | Yes | Aspergillus nidulans, Fusarium poae, Apricots, Butter, Cheese, Milk, Nectarines, Papayas nih.govfragranceconservatory.com |

| 6-Pentyl-2H-pyran-2-one | No (Structural Analog) | Trichoderma atroviride, Trichoderma spp. nih.govresearchgate.netnih.gov |

Biosynthetic Origins and Enzymatic Pathways for Lactone Formation

The biosynthesis of δ-lactones like this compound is intrinsically linked to fatty acid metabolism. researchgate.net The general pathway in microorganisms involves a sequence of enzymatic reactions that modify a fatty acid precursor to generate the lactone ring.

The de novo biosynthesis of δ-lactones in microorganisms can be outlined in four primary stages: researchgate.netresearchgate.net

Fatty Acid Biosynthesis: The process begins with the synthesis of fatty acids. A fatty acid synthase (FAS) complex initiates the pathway by using acetyl-CoA and malonyl-CoA to build a fatty acyl-CoA chain. researchgate.net

Formation of Hydroxy Fatty Acids: A key step is the hydroxylation of the fatty acid chain. This is an oxidative reaction that can be catalyzed by hydroxylases or by the sequential action of epoxidases and epoxide hydrolases. researchgate.netresearchgate.net To form a δ-lactone, the hydroxyl group is introduced at the C-5 position of the fatty acid.

β-Oxidation: The resulting hydroxy fatty acid is then shortened through the β-oxidation pathway. In each cycle of β-oxidation, the fatty acid chain is cleaved, removing two carbon atoms. mdpi.comresearchgate.net

Lactonization: After a specific number of β-oxidation cycles, a 5-hydroxy acid is produced. This intermediate undergoes spontaneous intramolecular cyclization (lactonization), especially under acidic conditions, to form the stable six-membered δ-lactone ring. mdpi.comresearchgate.net

This pathway is highly versatile, allowing microorganisms to produce a variety of lactones by using different initial fatty acid substrates and controlling the position of the hydroxyl group.

In some cases, lactone formation is catalyzed by specific enzymes. Polyketide synthases (PKSs), large multifunctional enzymes, are known to produce complex polyketides, some of which are subsequently cyclized into lactones. core.ac.uknih.govpnas.org These enzymes can control the stereochemistry of the final product. core.ac.uk The final cyclization step, or lactonization, can also be catalyzed by thioesterase (TE) domains within the PKS machinery or by dedicated lactone-forming enzymes. nih.gov

Interactive Data Table: Key Stages in δ-Lactone Biosynthesis

| Stage | Description | Key Enzymes/Processes |

| 1. Fatty Acid Synthesis | Creation of a fatty acyl-CoA chain from smaller precursors. | Fatty Acid Synthase (FAS) |

| 2. Hydroxylation | Introduction of a hydroxyl group onto the fatty acid chain. | Hydroxylases, Epoxidases, Epoxide Hydrolases |

| 3. Chain Shortening | Reduction of the carbon chain length of the hydroxy fatty acid. | β-Oxidation Pathway Enzymes |

| 4. Cyclization | Formation of the cyclic ester (lactone) ring. | Spontaneous under acidic conditions or catalyzed by Thioesterases (TEs) |

Future Directions and Emerging Research Avenues for 6 Ethyltetrahydro 2h Pyran 2 One

Development of Novel Synthetic Methodologies for Enhanced Stereochemical Control and Diverse Functionality

The biological activity of chiral molecules is often intrinsically linked to their stereochemistry. Future synthetic efforts for 6-Ethyltetrahydro-2H-pyran-2-one will undoubtedly focus on the development of novel, efficient, and highly stereoselective synthetic routes. Mastering the stereochemistry at the C6 position is paramount, as the ethyl group's spatial orientation will likely dictate the molecule's interaction with biological targets.

Emerging strategies in asymmetric synthesis that could be applied include:

Enzyme-Catalyzed Reductions: Biocatalysis, utilizing engineered carbonyl reductases, has shown immense promise in the stereoselective synthesis of chiral δ-lactones. stanford.edursc.org These enzymes can convert prochiral keto acids into optically pure hydroxy acids, which then cyclize to form the desired lactone. Future research could focus on identifying or engineering specific enzymes for the high-yield, high-enantiopurity synthesis of (R)- or (S)-6-Ethyltetrahydro-2H-pyran-2-one.

Asymmetric Catalysis: The use of chiral metal complexes or organocatalysts to effect asymmetric transformations is a cornerstone of modern organic synthesis. Methodologies such as asymmetric hydrogenation and oxa-Michael cyclizations are powerful tools for constructing chiral tetrahydropyran (B127337) rings. researchgate.net Adapting these methods to precursors of this compound could provide versatile and scalable access to specific stereoisomers.

"Clip-Cycle" Approaches: This innovative strategy involves the coupling of two fragments followed by a stereocontrolled intramolecular cyclization. Such an approach could allow for the modular synthesis of a library of 6-substituted-tetrahydro-2H-pyran-2-ones with diverse functionalities, including the ethyl-substituted target.

Furthermore, the development of synthetic routes that allow for the introduction of diverse functional groups onto the tetrahydropyran ring will be crucial for exploring structure-activity relationships (SAR). This will enable the creation of analogues with modified properties, such as increased potency, selectivity, or improved pharmacokinetic profiles.

Table 1: Potential Stereoselective Synthetic Strategies for this compound

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Enzyme-Catalyzed Reduction | High stereoselectivity, environmentally friendly ("green") chemistry. stanford.edursc.org | Screening and engineering of carbonyl reductases for specific substrate recognition. |

| Asymmetric Hydrogenation | High efficiency and stereocontrol. researchgate.net | Development of novel chiral catalysts and optimization of reaction conditions. |

| Asymmetric Oxa-Michael Cyclization | Construction of the heterocyclic ring with concomitant stereocontrol. researchgate.net | Design of effective chiral catalysts and suitable acyclic precursors. |

| "Clip-Cycle" Synthesis | Modular approach for generating diverse analogues. | Optimization of the "clipping" and "cycling" reaction steps for efficiency and stereoselectivity. |

Comprehensive Target Identification and Validation in Complex Biological Systems

A critical and largely unexplored area of research for this compound is the identification of its biological targets. The broader class of δ-lactones has been reported to exhibit a range of biological activities, including antibacterial and antifungal properties. nih.govmdpi.com However, the specific molecular targets responsible for these effects are often not well-defined.

Future research should employ a multi-pronged approach to identify and validate the biological targets of this compound:

Phenotypic Screening: Initial studies could involve screening the compound against a wide array of cell lines, including various cancer cell lines and pathogenic microbes, to identify any potential bioactivity.

Affinity-Based Proteomics: Once a biological effect is observed, techniques such as affinity chromatography using a derivatized version of this compound can be used to isolate and identify binding proteins from cell lysates.

Computational Target Prediction: In silico methods, including molecular docking and pharmacophore modeling, can be used to predict potential protein targets based on the three-dimensional structure of the compound. These predictions can then be experimentally validated.

Genetic and Molecular Biology Techniques: Once potential targets are identified, techniques such as siRNA-mediated gene knockdown or CRISPR-Cas9 gene editing can be used to validate the target's role in the observed biological effect.

Understanding the specific molecular interactions between this compound and its biological targets will be fundamental to elucidating its mechanism of action and for the rational design of more potent and selective analogues.

Exploration of New Therapeutic Applications and Advanced Material Science Innovations

The discovery of novel biological activities for this compound could open up new avenues for therapeutic development. Based on the known activities of other pyran-2-ones and lactones, potential areas of investigation include:

Anti-infective Agents: Given the reported antibacterial and antifungal properties of related compounds, this compound and its derivatives could be explored as new anti-infective agents, particularly in an era of growing antimicrobial resistance. nih.govmdpi.com

Anticancer Agents: Many natural and synthetic compounds containing the pyran-2-one scaffold have demonstrated cytotoxic activity against various cancer cell lines. researchgate.net Future studies should investigate the potential of this compound as an anticancer agent.

Flavor and Fragrance Industry: Many simple lactones are known for their characteristic aromas and are used in the food and cosmetic industries. leffingwell.com The organoleptic properties of this compound could be evaluated for potential applications in these sectors.

Beyond the realm of medicine, the unique chemical structure of this compound could be leveraged in the field of material science. The lactone functionality makes it a potential monomer for ring-opening polymerization to create novel polyesters. medchemexpress.com The properties of these polymers, such as their biodegradability and thermal stability, would be influenced by the ethyl substituent on the pyran ring. Research in this area could lead to the development of new biocompatible and biodegradable materials for applications in packaging, agriculture, and biomedical devices.

Integration of Artificial Intelligence and Machine Learning in Predictive Design and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and material science. stanford.edumdpi.comacs.orgyoutube.comyoutube.com These powerful computational tools can be applied to accelerate the research and development of this compound in several ways:

Predictive Modeling of Bioactivity: Machine learning models can be trained on large datasets of known bioactive molecules to predict the potential biological activity of new compounds. rsc.orgtandfonline.com By analyzing the structural features of this compound, these models could predict its likely biological targets and therapeutic potential, thereby guiding experimental efforts.

De Novo Design of Novel Analogues: Generative AI models can design novel molecules with desired properties. youtube.com By providing the model with the this compound scaffold and a set of desired properties (e.g., enhanced binding affinity for a specific target, improved solubility), these algorithms can generate new, synthetically accessible analogues for further investigation.

Optimization of Synthetic Routes: AI can be used to analyze and predict the outcomes of chemical reactions, helping to optimize synthetic routes for efficiency, yield, and stereoselectivity. This could be particularly valuable in developing scalable and cost-effective methods for producing this compound and its derivatives.